molecular formula C8H6BrClN2O2S B2998341 2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride CAS No. 2253640-26-3

2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride

Cat. No. B2998341
CAS RN: 2253640-26-3
M. Wt: 309.56
InChI Key: OZJACLYPOUQMRN-UHFFFAOYSA-N
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Description

“2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2253640-26-3 . It has a molecular weight of 309.57 . The IUPAC name for this compound is 2-amino-4-bromobenzo[d]thiazole-7-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The InChI code for “2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride” is 1S/C8H5BrN2O2S.ClH/c9-4-2-1-3 (7 (12)13)6-5 (4)11-8 (10)14-6;/h1-2H, (H2,10,11) (H,12,13);1H .


Chemical Reactions Analysis

Benzothiazoles, including “2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride”, can be synthesized from 2-aminothiophenol and aldehydes in a reaction promoted by iodine in DMF . Another method involves a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .

Scientific Research Applications

Antimicrobial Applications

  • Antibacterial and Antifungal Activities : A variety of benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown variable and modest activity against both gram-positive and gram-negative bacteria, as well as fungal species, suggesting their potential as antimicrobial agents (Deohate, Radhakisan, & Toshniwal, 2013); (Patel, Agravat, & Shaikh, 2011).

Cancer Research

  • Antitumor Agents : The development of benzothiazole derivatives as antitumor agents has been described, with some compounds exhibiting potent and selective activity against various human cancer cell lines, including breast, ovarian, lung, renal, and colon carcinoma. This highlights the potential of benzothiazole derivatives in cancer therapy (Bradshaw, Stevens, & Westwell, 2001).

Biochemical Sensors

  • pH Probes : A benzothiazole-based compound has been synthesized for use as a highly water-soluble fluorescent and colorimetric pH probe. This probe demonstrates potential applications in real-time pH sensing for intracellular pH imaging, showcasing the versatility of benzothiazole derivatives in biochemical sensor development (Diana, Caruso, Tuzi, & Panunzi, 2020).

properties

IUPAC Name

2-amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2S.ClH/c9-4-2-1-3(7(12)13)6-5(4)11-8(10)14-6;/h1-2H,(H2,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJACLYPOUQMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)SC(=N2)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride

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